GPR109A Activation: Trigonelline Eliminates the Flushing Receptor Liability of Nicotinic Acid
Trigonelline was tested against nicotinic acid (NA) for activation of the GPR109A receptor, the molecular target responsible for the characteristic skin-flushing side effect of niacin therapy. In a β-arrestin-based detection assay using a GPR109A-overexpressing stable cell line, nicotinic acid activated GPR109A with an EC50 of 2.5 µM. In contrast, trigonelline produced no detectable GPR109A activation when tested at concentrations up to 1 mM — a concentration 400-fold higher than the EC50 of nicotinic acid [1]. This demonstrates that trigonelline is functionally silent at the flushing receptor across the entire physiologically relevant concentration range, providing a clear pharmacological differentiation from its parent compound.
| Evidence Dimension | GPR109A receptor activation (β-arrestin recruitment assay) |
|---|---|
| Target Compound Data | No activation up to 1 mM (highest concentration tested) |
| Comparator Or Baseline | Nicotinic acid (NA): EC50 = 2.5 µM |
| Quantified Difference | >400-fold selectivity window; trigonelline inactive at concentrations 400× the EC50 of NA |
| Conditions | GPR109A-overexpressing stable cell line coupled to β-arrestin-based detection; validated with NA as positive control |
Why This Matters
For researchers and formulators targeting NAD+ enhancement without the vasodilatory flushing side effect, this quantitative selectivity window makes trigonelline the preferred choice over nicotinic acid.
- [1] Membrez M, Migliavacca E, Christen S, Yaku K, Trieu J, Lee AK, et al. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia. Nat Metab. 2024;6(3):433-447. doi:10.1038/s42255-024-00997-x View Source
